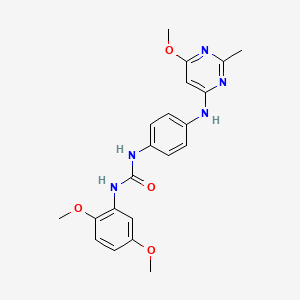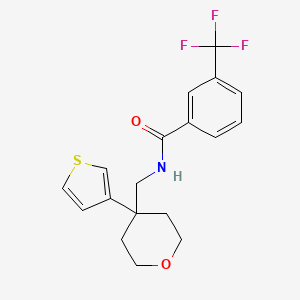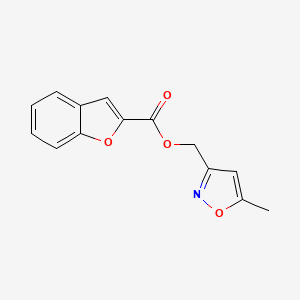
2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known as PITENIN, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. It belongs to the class of indole-based compounds, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of 2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is not fully understood, but it has been proposed that it acts by inhibiting various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, this compound has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and enhance the activity of antioxidant enzymes. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is its diverse range of biological activities, which makes it a potential therapeutic agent for various diseases. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of 2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Furthermore, the development of more water-soluble derivatives of this compound could improve its bioavailability and efficacy in vivo. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for a wide range of diseases.
合成方法
The synthesis of 2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves the reaction of 2-phenyl-1H-indole-3-thiol with pyrrolidine-1-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by treatment with an acid. The yield of the final product is around 50%, and the purity can be increased by recrystallization.
科学研究应用
2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-18(22-12-6-7-13-22)14-24-20-16-10-4-5-11-17(16)21-19(20)15-8-2-1-3-9-15/h1-5,8-11,21H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXLLTQZCYUMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2865177.png)







![Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2865193.png)

![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)